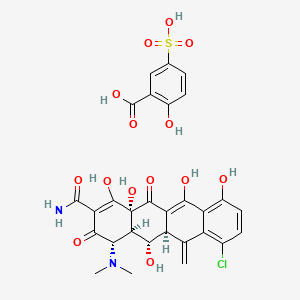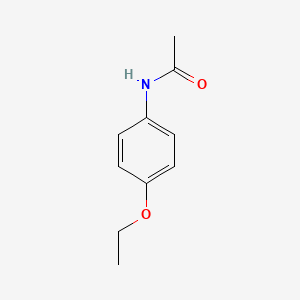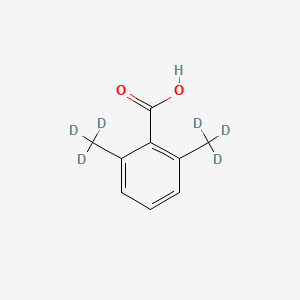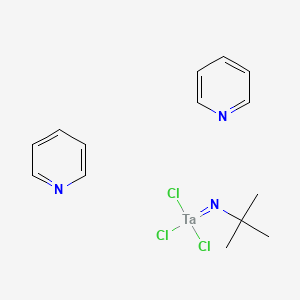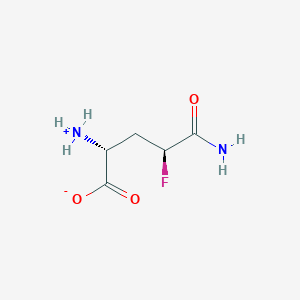
Erythromycin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythromycin is a macrolide antibiotic with a broad spectrum of activity against many bacteria. It acts by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. The modification to Erythromycin-d6 involves the incorporation of deuterium atoms, which can be used for analytical purposes or to study the pharmacokinetics of erythromycin in more detail.
Synthesis Analysis
Erythromycin synthesis involves the creation of a polyketide-derived macrolactone core through a modular polyketide synthase (PKS) pathway. The erythromycin molecule is built through successive condensation and processing of three-carbon units. Genetic engineering techniques have allowed for the modification of these pathways, producing novel erythromycin derivatives with potentially improved properties (Pfeifer et al., 2001).
Molecular Structure Analysis
Erythromycin's molecular structure is characterized by a large macrolide lactone ring to which one or more deoxy sugars, such as L-cladinose and D-desosamine, are attached. These sugars are crucial for the antibiotic's activity. The introduction of deuterium (d6) likely occurs at specific methyl groups on the erythromycin molecule, although the detailed structural implications of these modifications are not directly discussed in the available literature.
Chemical Reactions and Properties
The chemical properties of erythromycin derivatives, including those with modifications like Erythromycin-d6, are influenced by their ability to interact with bacterial ribosomes. Erythromycin acts by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. Modifications at the C-6 position, for instance, have shown potent activity against key respiratory pathogens, including those resistant to erythromycin (Zhenkun Ma et al., 2001).
Physical Properties Analysis
The physical properties of erythromycin and its derivatives, such as solubility, stability, and melting point, are crucial for their formulation and therapeutic effectiveness. While the specific physical properties of Erythromycin-d6 are not detailed in the papers reviewed, these properties are generally influenced by the macrolide structure and the presence of deoxy sugars.
Chemical Properties Analysis
The chemical properties of erythromycin derivatives are significantly defined by their macrolide structure and the modifications made to improve their antibacterial activity or reduce resistance. Directed genetic manipulation and the synthesis of novel derivatives, such as those with substitutions at the C-6 position, showcase the chemical versatility and potential for developing more effective erythromycin-based antibiotics (Stassi et al., 1998).
Aplicaciones Científicas De Investigación
Structural Modifications and In Vitro Activity
Erythromycin, a well-established antimicrobial agent, has seen significant research into structural modifications to enhance its therapeutic properties. This research is driven by its activity against pathogens like Legionella, Campylobacter, and Chlamydia spp. Recent years have witnessed the emergence of new erythromycin derivatives with promising clinical potential, highlighting ongoing efforts to improve its efficacy (Kirst & Sides, 1989).
Erythromycin Biosynthesis and Polyketide Synthesis
Research has delved into the biosynthesis of erythromycin, particularly in the context of its production by the bacterium Saccharopolyspora erythraea. This work has provided insights into the assembly of the erythromycin molecule, enhancing our understanding of polyketide antibiotics' synthesis and potential modifications (Cortés et al., 1990).
Antibacterial and Anti-inflammatory Properties
Studies have also explored erythromycin's therapeutic effects beyond its antibacterial role, such as its anti-inflammatory properties. For instance, its efficacy in treating influenza-virus-induced pneumonia in mice has been investigated, demonstrating its potential in managing acute inflammatory disorders (Sato et al., 1998).
Development of Analytical Techniques
The development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for detecting erythromycin in milk showcases the application of erythromycin in analytical chemistry. This advancement is crucial for ensuring the safety and quality of dairy products (Wang et al., 2015).
Stability Improvement Research
Research efforts have also focused on modifying erythromycin's structure to enhance its stability, particularly in acidic conditions. This includes the production of D6,7-anhydroerythromycin-A, a more stable derivative, indicating the potential for structural alterations to improve the drug's utility (Khairan et al., 2008).
Novel Erythromycin Biosynthetic Gene Cluster
The discovery of a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea, a halophilic actinomycete, opens up avenues for exploring extremophiles' potential in erythromycin production. This work contributes to our understanding of erythromycin biosynthesis and the genetic basis for producing novel erythromycin metabolites (Chen et al., 2014).
Propiedades
Número CAS |
959119-25-6 |
|---|---|
Nombre del producto |
Erythromycin-d6 |
Fórmula molecular |
C₃₇H₆₁D₆NO₁₃ |
Peso molecular |
739.96 |
Sinónimos |
E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




